3-(Benzyloxy)azetidine trifluoroacetate
Overview
Description
3-(Benzyloxy)azetidine trifluoroacetate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the benzyloxy group and the trifluoroacetate moiety imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Scientific Research Applications
3-(Benzyloxy)azetidine trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Future Directions
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(benzyloxy)azetidine trifluoroacetate belongs, have been found to target signal transducer and activator of transcription (stat)3 . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
Azetidines are known for their unique reactivity driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with their targets .
Biochemical Pathways
Azetidines have been used in the synthesis of bioactive molecules and natural products, suggesting they may interact with multiple biochemical pathways .
Result of Action
Azetidines have been used in the synthesis of various bioactive molecules, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(Benzyloxy)azetidine trifluoroacetate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to participate in nucleophilic substitution reactions, particularly at the benzylic position . This reactivity is driven by the resonance stabilization provided by the benzyl group, which facilitates interactions with enzymes such as cytochrome P450 and other oxidases. These interactions often result in the formation of reactive intermediates that can further participate in various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the modulation of oxidative stress responses and the activation of specific signaling cascades . Additionally, the compound’s ability to form reactive intermediates can result in alterations in gene expression, potentially affecting cellular proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy group allows it to bind to the active sites of enzymes, where it can either inhibit or activate their catalytic functions . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can lead to conformational changes in the enzyme, altering its activity and downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and other degradation reactions when exposed to aqueous environments . These degradation products can have different biochemical activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the metabolic capacity of the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s metabolism often involves oxidation, reduction, and hydrolysis reactions, which can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can affect its activity and function, as the compound may interact with organelle-specific enzymes and proteins, leading to localized biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)azetidine trifluoroacetate typically involves the reaction of azetidine with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The resulting benzyloxyazetidine is then treated with trifluoroacetic anhydride to obtain the trifluoroacetate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)azetidine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or methanol can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Azetidine amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the benzyloxy and trifluoroacetate groups.
3-(Benzyloxy)azetidine: Lacks the trifluoroacetate moiety.
Azetidine trifluoroacetate: Lacks the benzyloxy group.
Uniqueness
3-(Benzyloxy)azetidine trifluoroacetate is unique due to the combination of the benzyloxy group and the trifluoroacetate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-phenylmethoxyazetidine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C2HF3O2/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;3-2(4,5)1(6)7/h1-5,10-11H,6-8H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXISKMXAHAAKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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